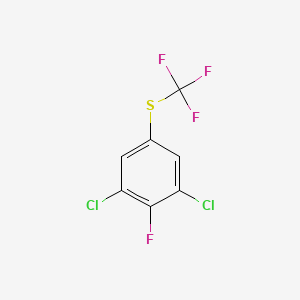

1,3-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene

Description

Properties

IUPAC Name |

1,3-dichloro-2-fluoro-5-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4S/c8-4-1-3(14-7(11,12)13)2-5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSOYJZMXBHUISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation

Reaction Conditions and Yields

For similar compounds, reaction conditions can vary significantly depending on the specific reactants and desired outcomes. For example, palladium-catalyzed reactions often require temperatures between 70°C to 110°C and may involve solvents like tetrahydrofuran (THF) or toluene. Yields can range from moderate to high, depending on the efficiency of the catalyst and reaction conditions.

Analysis of Reaction Conditions

Environmental Considerations

Fluorinated compounds like this compound are known for their persistence in the environment due to strong carbon-fluorine bonds. This persistence enhances their utility in industrial applications but also raises concerns about bioaccumulation and long-term ecological impact.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to remove halogen atoms or modify the trifluoromethylthio group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (amines, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).

Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products:

Substitution Reactions: Substituted benzene derivatives with various functional groups.

Oxidation Reactions: Sulfoxides and sulfones.

Reduction Reactions: Dehalogenated benzene derivatives and modified trifluoromethylthio groups.

Scientific Research Applications

Chemistry: 1,3-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene is used as a building block in organic synthesis

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its unique chemical structure may offer advantages in developing new drugs with improved efficacy and selectivity.

Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-fluoro-5-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and fluorine atoms can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1,3-dichloro-2-fluoro-5-(trifluoromethylthio)benzene, the following table compares it with structurally related compounds:

*Estimated based on structural analogs in and .

Key Comparative Insights:

Lipophilicity and Bioavailability: The target compound’s trifluoromethylthio group confers higher lipophilicity (cLogP ~3.8) compared to derivatives with polar groups like carboxylic acids (cLogP ~1.9 for 4-(trifluoromethylthio)benzoic acid) . This aligns with , where trifluoromethylthio groups increase bioavailability by enhancing membrane permeability.

Electronic and Steric Effects: Bromine substitution (as in 1,3-dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene) increases molecular weight and steric hindrance, which may slow metabolic degradation compared to chlorine analogs .

Functional Group Influence :

- Amine-containing analogs (e.g., 3-(trifluoromethylthio)aniline) exhibit lower cLogP (~2.2) due to the -NH₂ group’s polarity, making them more suitable for water-soluble drug formulations .

- Carboxylic acid derivatives (e.g., 4-(trifluoromethylthio)benzoic acid) prioritize solubility over lipophilicity, aligning with Lipinski’s rules for oral drugs .

Pharmacological and Agrochemical Relevance :

- Fluorine’s inductive effects in the target compound enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, a trend supported by ’s analysis of fluorine in drug design .

- The trifluoromethylthio group’s resistance to oxidation compared to methylthio (-SCH₃) or sulfonyl (-SO₂CF₃) groups may prolong biological activity in pesticides .

Biological Activity

1,3-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene (CAS No. 1803820-77-0) is an organic compound characterized by its unique substitution pattern on the benzene ring, which includes dichloro, fluoro, and trifluoromethylthio groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties.

- Molecular Formula: C7H2Cl2F3S

- Molecular Weight: 265.06 g/mol

- Structure: The presence of multiple electronegative substituents enhances the compound's lipophilicity and reactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethylthio group increases the compound's ability to penetrate biological membranes, while the chlorine and fluorine atoms can engage in hydrogen bonding and electrostatic interactions with target proteins. This interaction may lead to either inhibition or activation of enzymatic pathways, resulting in various biological effects.

Antibacterial Properties

Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial activity. For instance, derivatives with trifluoromethyl groups have shown enhanced potency against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds were found to be lower than those of conventional antibiotics, suggesting a promising avenue for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies against several human cancer cell lines. Notably, compounds with trifluoromethyl substitutions have demonstrated IC50 values that rival established chemotherapeutics like Doxorubicin. For example, one study reported IC50 values of 22.4 µM against PACA2 cells, indicating a strong potential for further development as a therapeutic agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,3-Dichloro-2-fluorobenzene | Lacks trifluoromethylthio group | Limited antibacterial activity |

| 1,3-Dichloro-5-(trifluoromethylthio)benzene | Similar structure but lacks fluorine atom | Moderate anticancer activity |

| 2,4-Dichloro-5-(trifluoromethylthio)benzene | Different substitution pattern | Varies in chemical behavior |

The presence of both fluorine and trifluoromethylthio groups in this compound contributes to its distinct biological profile compared to other derivatives.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Antibacterial Study : A series of aryl-urea derivatives containing trifluoromethyl groups were synthesized and evaluated for their antibacterial properties against E. coli and Bacillus mycoides. The results indicated significant antibacterial activity with MIC values as low as 4.88 µg/mL for some derivatives .

- Anticancer Research : In a comparative study involving multiple human cancer cell lines (A549, HCT116), compounds structurally similar to this compound demonstrated IC50 values lower than those of established chemotherapeutic agents. This suggests that modifications in the chemical structure can lead to enhanced efficacy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the typical synthesis methods for 1,3-dichloro-2-fluoro-5-(trifluoromethylthio)benzene, and how do solvent/catalyst choices influence yield?

- Methodological Answer : Synthesis often involves electrophilic aromatic substitution or halogenation reactions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of fluorinating agents .

- Catalysts : Copper salts (e.g., CuI) or Lewis acids (e.g., FeCl₃) improve regioselectivity .

- Stabilizers : For reactive intermediates, additives like TBC (tert-butylcatechol) prevent decomposition .

- Example : Continuous flow reactors optimize safety and control exothermic reactions during halogenation steps .

Q. How is the molecular structure of this compound characterized, and what are its critical spectroscopic identifiers?

- Methodological Answer : Structural confirmation relies on:

- NMR : Distinct ¹⁹F NMR signals for Cl/F/SCF₃ groups (e.g., δ ~ -60 ppm for SCF₃) .

- Mass Spectrometry : Molecular ion peaks at m/z ~290–332 (varies by substituents) .

- InChI Key : Use PubChem-derived identifiers (e.g.,

GMAAQKFDAJMAFP-UHFFFAOYSA-N) for database alignment .

Q. What are the key stability considerations for handling this compound under laboratory conditions?

- Methodological Answer : Stability is influenced by:

- Thermal Sensitivity : Decomposes above 150°C; store at ≤ -20°C in inert atmospheres .

- Moisture : Hydrolyzes in aqueous media; use anhydrous solvents and gloveboxes for reactions .

- Light Sensitivity : Protect from UV exposure to prevent radical degradation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethylthio (SCF₃) group influence reaction pathways in cross-coupling reactions?

- Methodological Answer : The SCF₃ group is a strong electron-withdrawing substituent:

- Nucleophilic Substitution : Activates para/ortho positions for SNAr reactions (e.g., with amines/thiols) .

- Cross-Coupling : Requires Pd/XPhos catalysts for Suzuki-Miyaura reactions due to steric hindrance .

- Computational Insight : DFT studies show SCF₃ lowers LUMO energy, enhancing electrophilicity .

Q. What strategies resolve contradictions in reported reactivity data for halogenated analogs of this compound?

- Methodological Answer : Discrepancies arise from:

- Substituent Positioning : Compare reactivity of 1,3-dichloro vs. 1,4-dichloro isomers (e.g., para-nitro group in vs. meta in ).

- Reaction Conditions : Optimize temperature (e.g., 0°C vs. RT) to suppress side reactions .

- Validation : Reproduce experiments using standardized protocols (e.g., J&K Catalyst Screening Kits) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) .

- QSAR Models : Correlate lipophilicity (logP ~3.5) with membrane permeability for drug design .

- TD-DFT Calculations : Predict electronic transitions for photophysical applications (e.g., TADF emitters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.